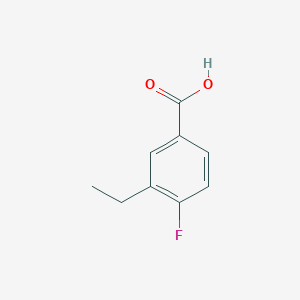

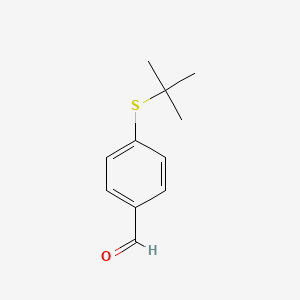

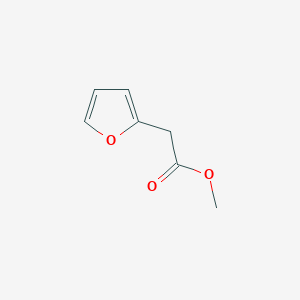

![molecular formula C8H6N2O2S B1312859 3-(羟亚氨基)-3,4-二氢-2H-苯并[b][1,4]噻嗪-2-酮 CAS No. 903891-96-3](/img/structure/B1312859.png)

3-(羟亚氨基)-3,4-二氢-2H-苯并[b][1,4]噻嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one” is a type of benzothiazine derivative . Benzothiazine derivatives are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

Synthesis Analysis

The synthesis of benzothiazine derivatives has been well developed and involves various methods . For instance, complex 1,4-thiazine analogues have been synthesized by treating 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one with N-benzyl-2-mercaptoacetamide using Cs2CO3 as a catalyst in DMF .Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is complex and varies depending on the specific compound . The structure typically includes a benzothiazine moiety, which is a type of heterocyclic compound containing both nitrogen and sulfur atoms .Chemical Reactions Analysis

Benzothiazine derivatives undergo various chemical reactions, many of which have been studied in the context of their synthesis . For example, the reaction of benzimidazole-2-thione with 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system has been used to construct a [1, 3]thiazino-[3,2-a]benzimidazole scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives depend on the specific compound . These properties can include density, color, hardness, melting and boiling points, and electrical conductivity .科学研究应用

合成和化学性质

- 一项研究概述了从超声介导的糖精钠 N-烷基化开始合成新型生物活性 4-羟基-N'-(苄叉烯)-2H-苯并[e][1,2]噻嗪-3-碳酰肼 1,1-二氧化物的过程,表明该化合物与合成生物活性衍生物相关 (Zia-ur-Rehman 等人,2009)。

- 另一项研究重点关注通过 DABCO 催化的单罐三组分反应合成 3,4-二氢-2H-1,4-苯并[b]噻嗪,展示了该化合物在化学合成中的多功能性 (Wu 等人,2013)。

生物活性与应用

- 一项关于 7-烷氧基-2H-1,4-苯并噻嗪-3(4H)-酮及其相关衍生物的抗惊厥活性的研究展示了这些化合物在治疗癫痫中的潜在治疗应用,某些化合物被确定为潜在的有用且安全的治疗剂 (Zhang 等人,2010)。

- 探索了带有取代的 3,4-二氢-2H-苯并噻嗪的新香豆素衍生物的抗伤害感受特性,表明这些化合物作为镇痛剂的潜力。这项研究指向了可以作为传统 NSAID 的更安全替代品的化合物的合成 (Alipour 等人,2014)。

抗氧化和抗逆转录病毒活性

- 对 2-芳基-2,3-二氢-4H-[1,3]噻嗪并[3,2-a]苯并咪唑-4-酮的合成、晶体结构、抗氧化活性和 DFT 研究提供了对该化合物分子特征和有前景的生物活性的见解,包括抗氧化特性 (Rodríguez 等人,2020)。

- 嘧啶并[1,2-c][1,3]苯并噻嗪-6-亚胺衍生物作为有效抗 HIV 试剂的构效关系研究揭示了抗 HIV 活性显着提高的衍生物,突出了该化合物在抗逆转录病毒疗法中的潜力 (Mizuhara 等人,2012)。

新型合成路线和衍生物

- 已经为含有氮和硫的苯并稠合六元、七元和八元环开发了创新的合成路线,包括二氢-2H-苯并[1,4]噻嗪,展示了该化合物在创建复杂杂环结构中的效用 (Mukherjee & Biehl, 2004)。

- 微波辅助合成技术已应用于苯并[b][1,4]噻嗪-3(4H)-酮的生产,重点介绍了生成这些化合物及其衍生物的有效方法 (Zuo 等人,2008)。

安全和危害

未来方向

The future directions for research on benzothiazine derivatives are broad and promising . These compounds have found practical application and are being actively studied as electroluminescent materials for OLED devices . Furthermore, the development of novel and efficient methods to construct the 1,4-benzothiazine moiety via C–S bond formation under metal-free conditions is highly desirable .

属性

IUPAC Name |

3-(hydroxyamino)-1,4-benzothiazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDUYBWNEVQFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=O)S2)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469584 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one | |

CAS RN |

903891-96-3 |

Source

|

| Record name | 3-(Hydroxyamino)-2H-1,4-benzothiazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)

![2,6-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1312789.png)

![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)